molecular formula C8H8BF3O2 B1401162 (3-(Trifluoromethyl)benzyl)boronic acid CAS No. 21948-55-0

(3-(Trifluoromethyl)benzyl)boronic acid

Cat. No.: B1401162
CAS No.: 21948-55-0
M. Wt: 203.96 g/mol
InChI Key: PKPAVUHCLJYRNZ-UHFFFAOYSA-N
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Description

(3-(Trifluoromethyl)benzyl)boronic acid is an organoboron compound characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further bonded to a boronic acid group. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Mechanism of Action

Target of Action

The primary target of (3-(Trifluoromethyl)benzyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with the metal catalyst in this reaction, playing a crucial role in the formation of new carbon-carbon bonds .

Mode of Action

This compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, the compound acts as a nucleophilic organic group, which is transferred from boron to palladium . This process results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction pathway . This pathway involves the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds . The downstream effects of this pathway can include the creation of complex organic structures, which are crucial in various fields such as pharmaceuticals and materials science .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared , suggesting that it may have favorable bioavailability

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new carbon-carbon bonds . This can result in the synthesis of a wide range of organic compounds, potentially leading to the creation of complex organic structures . These structures can have various applications in fields such as pharmaceuticals and materials science .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound plays a crucial role, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action may be robust to a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Trifluoromethyl)benzyl)boronic acid typically involves the borylation of (3-(Trifluoromethyl)benzyl) halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (3-(Trifluoromethyl)benzyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.

    Oxidation: Corresponding phenol.

    Protodeboronation: Benzyl derivatives.

Scientific Research Applications

(3-(Trifluoromethyl)benzyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: (3-(Trifluoromethyl)benzyl)boronic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties, making it highly valuable in the synthesis of pharmaceuticals and advanced materials.

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BF3O2/c10-8(11,12)7-3-1-2-6(4-7)5-9(13)14/h1-4,13-14H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPAVUHCLJYRNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC1=CC(=CC=C1)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30734644
Record name {[3-(Trifluoromethyl)phenyl]methyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21948-55-0
Record name {[3-(Trifluoromethyl)phenyl]methyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30734644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name {[3-(trifluoromethyl)phenyl]methyl}boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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